molecular formula C15H21ClO B13161023 ({[1-(Chloromethyl)cyclohexyl]methoxy}methyl)benzene

({[1-(Chloromethyl)cyclohexyl]methoxy}methyl)benzene

Katalognummer: B13161023
Molekulargewicht: 252.78 g/mol
InChI-Schlüssel: QSFUUYVDJBUQEZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

({[1-(Chloromethyl)cyclohexyl]methoxy}methyl)benzene: is an organic compound that features a cyclohexyl ring substituted with a chloromethyl group and a methoxy group, which is further connected to a benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of ({[1-(Chloromethyl)cyclohexyl]methoxy}methyl)benzene typically involves the reaction of cyclohexylmethanol with chloromethyl methyl ether in the presence of a strong acid catalyst. The reaction proceeds via the formation of an intermediate, which then undergoes nucleophilic substitution to yield the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the concentration of reactants. Continuous flow reactors and other advanced techniques may be employed to enhance yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions:

    Oxidation: ({[1-(Chloromethyl)cyclohexyl]methoxy}methyl)benzene can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to convert the compound into its corresponding alcohol.

    Substitution: The chloromethyl group in the compound makes it susceptible to nucleophilic substitution reactions, where nucleophiles such as amines or thiols can replace the chlorine atom.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)

    Substitution: Amines, thiols, or other nucleophiles

Major Products Formed:

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols

    Substitution: Amines, thiols derivatives

Wissenschaftliche Forschungsanwendungen

Chemistry: ({[1-(Chloromethyl)cyclohexyl]methoxy}methyl)benzene is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology and Medicine: In biological research, this compound can be used to study the effects of cyclohexyl and benzene derivatives on biological systems. It may also serve as a precursor for the synthesis of pharmaceutical compounds.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and materials with specific properties.

Wirkmechanismus

The mechanism of action of ({[1-(Chloromethyl)cyclohexyl]methoxy}methyl)benzene involves its interaction with molecular targets through its functional groups. The chloromethyl group can participate in nucleophilic substitution reactions, while the methoxy group can engage in hydrogen bonding and other interactions. These interactions can influence the compound’s reactivity and its effects on biological systems.

Vergleich Mit ähnlichen Verbindungen

    Cyclohexylmethanol: Similar structure but lacks the benzene ring and chloromethyl group.

    Benzyl Chloride: Contains a benzene ring and a chloromethyl group but lacks the cyclohexyl ring.

    Methoxybenzene (Anisole): Contains a benzene ring with a methoxy group but lacks the cyclohexyl and chloromethyl groups.

Uniqueness: ({[1-(Chloromethyl)cyclohexyl]methoxy}methyl)benzene is unique due to the combination of its cyclohexyl ring, chloromethyl group, and methoxy group attached to a benzene ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Eigenschaften

Molekularformel

C15H21ClO

Molekulargewicht

252.78 g/mol

IUPAC-Name

[1-(chloromethyl)cyclohexyl]methoxymethylbenzene

InChI

InChI=1S/C15H21ClO/c16-12-15(9-5-2-6-10-15)13-17-11-14-7-3-1-4-8-14/h1,3-4,7-8H,2,5-6,9-13H2

InChI-Schlüssel

QSFUUYVDJBUQEZ-UHFFFAOYSA-N

Kanonische SMILES

C1CCC(CC1)(COCC2=CC=CC=C2)CCl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.